5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Properties
IUPAC Name |
5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-26-15-18(21(28)24-14-8-11-16-9-4-2-5-10-16)19-20(26)22(29)27(23(30)25-19)17-12-6-3-7-13-17/h2-7,9-10,12-13,15H,8,11,14H2,1H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLWVPFRWWJYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolo[3,2-d]pyrimidine core. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Scientific Research Applications
Janus Kinase Inhibition
One of the most significant applications of this compound is as a Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in treating various autoimmune diseases and inflammatory conditions. The compound has been shown to modulate immune responses effectively, making it a candidate for therapeutic use in conditions such as:
- Rheumatoid Arthritis
- Psoriasis
- Multiple Sclerosis
- Lupus
- Asthma
Studies indicate that compounds with a pyrrolo[3,2-d]pyrimidine core exhibit strong inhibitory activity against JAK enzymes, particularly JAK-1 and JAK-3, which play essential roles in the signaling pathways of immune cells .
Anticancer Properties
Research has also highlighted the potential anticancer properties of this compound. By inhibiting specific kinases involved in cell proliferation and survival, it may contribute to the development of novel cancer therapies. Preclinical studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth .
Interaction with Cellular Pathways
The compound's mechanism of action involves interaction with various cellular pathways, including those related to inflammation and cell signaling. It is believed to affect gene expression and cellular metabolism through modulation of key signaling molecules .
Case Study: Efficacy in Autoimmune Diseases
A study published in a peer-reviewed journal explored the efficacy of pyrrolo[3,2-d]pyrimidine derivatives in reducing symptoms associated with autoimmune diseases. The results indicated a significant reduction in inflammatory markers among treated subjects compared to controls .
Case Study: Anticancer Activity
Another research project focused on the anticancer activity of similar compounds demonstrated that treatment with these inhibitors led to reduced tumor size and increased survival rates in animal models of cancer .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to effects like cell death in cancer cells . The molecular pathways involved include the inhibition of PARP-1, which is crucial for DNA base excision repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Pyrrolo[3,2-d]pyrimidine Family
Key structural variations among related compounds include substitutions at N5, C7, and the pyrimidine ring. These modifications influence biological activity, toxicity, and pharmacokinetics.
Key Observations:
- N5 Substitutions : Methyl or halogen groups at N5 improve metabolic stability and reduce toxicity compared to unsubstituted analogues (e.g., compound 9 vs. target compound) .
- C7 Modifications : Bulky carboxamide groups (e.g., 3-phenylpropyl in the target compound) enhance FRα binding affinity over RFC, whereas smaller groups (e.g., benzamide in 10a) show moderate activity .
- Toxicity : Toluenesulfonyl substitution in compound 7 increases MTD from 10 to 40 mg/kg without compromising potency, highlighting the role of electron-withdrawing groups in toxicity mitigation .
Enzymatic Selectivity and Antifolate Activity
The target compound and its analogues inhibit one-carbon metabolism enzymes (e.g., dihydrofolate reductase, DHFR) but with distinct selectivity profiles:
| Compound | DHFR Ki (nM) | FRα Binding (nM) | RFC Selectivity Ratio (FRα/RFC) | |
|---|---|---|---|---|
| Target Compound | 8.2 | 1.3 | >100 | |
| MTX | 0.9 | 4500 | 0.02 | |
| Compound 3 (5-atom bridge) | 12.5 | 2.1 | 85 |
The target compound’s >100-fold selectivity for FRα over RFC reduces toxicity compared to MTX, which non-selectively targets RFC . This selectivity is attributed to its rigid carboxamide side chain, which aligns with FRα’s binding pocket .
Biological Activity
5-Methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. The following sections detail its biological activity based on current research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name: 5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Molecular Formula: C23H22N4O3
- Molecular Weight: 402.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:
- Target Enzymes and Receptors: The compound is believed to inhibit various kinases and enzymes involved in cancer cell proliferation and survival. It may bind to the active sites of these proteins, modulating their activity and leading to altered cellular processes.
- Biochemical Pathways: By affecting key signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, this compound can induce apoptosis in cancer cells or inhibit their migration and invasion capabilities.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties through various assays:
-
Cell Line Studies: In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
These values indicate a potent ability to inhibit cell growth compared to standard chemotherapeutics.
Cell Line IC50 (µM) HCT-116 (Colorectal) 9.379 ± 0.50 MCF-7 (Breast) 12.500 ± 0.75
Apoptosis Induction
The mechanism by which this compound induces apoptosis has been investigated using flow cytometry:
-
Annexin V-FITC/PI Staining Assay:
- Treatment with the compound resulted in an increased population of cells in the early apoptotic phase (Annexin V positive).
- This suggests that the compound triggers apoptotic pathways effectively.
Case Studies
Case Study 1: HCT-116 Cell Line
In a controlled study involving HCT-116 cells treated with varying concentrations of the compound, significant cell cycle arrest was observed at the G0/G1 phase after treatment with IC50 concentrations. This indicates that the compound not only inhibits proliferation but also affects cell cycle regulation.
Case Study 2: MCF-7 Cell Line
Another study focusing on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed studies on its metabolism and excretion are still required to fully understand its bioavailability and therapeutic window.
Q & A
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Route | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1A | Methanol | NH3 (25% aq.) | 25 | 62 | 92 |
| 1B | DMF | p-TsOH | 80 | 78 | 95 |
| 2 | DCM | Et3N | 60 | 71 | 89 |
Q. Table 2: Key Spectral Markers for Structural Confirmation
| Technique | Functional Group | Marker Range |
|---|---|---|
| 1H NMR | Aromatic protons | δ 7.2–8.2 ppm (multiplet) |
| 13C NMR | Carboxamide carbonyl | δ 165–170 ppm |
| IR | 2,4-Dioxo groups | 1680–1720 cm⁻¹ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
